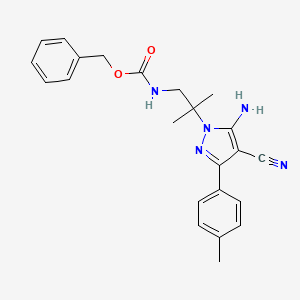

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate

Description

Overview of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives have emerged as one of the most pharmacologically important active scaffolds in contemporary chemical research, possessing an extensive range of biological activities that span across multiple therapeutic domains. The fundamental pyrazole structure consists of a five-membered aromatic heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms, which endows these compounds with unique tautomeric properties due to the shifting carbon-nitrogen double bond within the heterocycle. This structural characteristic has made pyrazole compounds prevalent in diverse fields ranging from agrochemicals to therapeutics, with at least thirty-three pyrazole-containing medicines having been marketed to treat diseases ranging from bacterial infections to cancer and neurological disorders.

The remarkable prevalence of pyrazole scaffolds in bioactive molecules has encouraged both medicinal and organic chemists to explore new methodologies for developing pyrazole-containing compounds across different applications. Research investigations have demonstrated that pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antifungal properties. The versatility of these compounds is further exemplified by their applications in agriculture, where they are utilized in the manufacture of pesticides and herbicides due to their effectiveness in controlling pests and weeds.

Contemporary research has shown that pyrazole derivatives represent one of the most active classes of compounds, possessing widespread potential biological activities such as analgesic, antimicrobial, and antiviral properties. More specifically, 1,5-diaryl pyrazole derivatives have been reported to demonstrate non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitory activity, while certain substituted benzyl trifluoromethyl pyrazole and pyrazoline compounds represent a new class of antidiabetic compounds. Additionally, the pharmacophore 3-methoxy-1H-pyrazole-4-carboxylic acid ethyl ester has been identified as a hypoglycemic agent, and various substituted pyrazole-3-one derivatives have been synthesized as potential hypoglycemic agents.

Significance of Carbamate Functionality

The carbamate functional group has gained considerable recognition in modern drug discovery and medicinal chemistry due to its exceptional chemical and proteolytic stability characteristics. Structurally, the carbamate functionality represents an amide-ester hybrid that displays very good chemical and proteolytic stabilities, making it highly valuable as a peptide bond surrogate in medicinal chemistry applications. This structural feature provides carbamates with the capability to permeate cell membranes effectively while maintaining chemical stability under physiological conditions.

The unique properties of carbamates stem from their ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which contributes to their distinctive biological profiles. Furthermore, the carbamate functionality participates in hydrogen bonding through both the carboxyl group and the backbone nitrogen-hydrogen bond, offering opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties through substitution on the oxygen and nitrogen termini.

Studies have demonstrated that the carbamate group increases the biological activity of active pharmacophores of structurally different natural or synthesized compounds. For instance, replacing the unsaturated ester chain at carbon-6 in fumagillin with the oxygen-(chloroacetyl) carbamoyl moiety resulted in a compound fifty times more potent as an antitumor agent. Similarly, imidazole and triazole carbamate derivatives of betulinic acid were found to be twelve times more potent and less cytotoxic than the parent compound.

Currently, the carbamate group forms part of numerous approved drugs that function as chemotherapeutic agents, cholinesterase inhibitors for treating neurodegenerative disorders, human immunodeficiency virus protease inhibitors, anticonvulsants, anthelmintics, and muscle relaxants. These include compounds such as mitomycin C and irinotecan as chemotherapeutic agents, rivastigmine and neostigmine as cholinesterase inhibitors, ritonavir and amprenavir as protease inhibitors, and felbamate and retigabine as anticonvulsants.

Historical Development of 5-Amino-4-Cyano-Pyrazoles

The development of 5-amino-4-cyano-pyrazole derivatives has been driven by their recognition as key intermediates for synthesizing a wide variety of heterocycles with academic interest and agrochemical applications. The synthetic approaches to these compounds have evolved significantly, with researchers developing increasingly efficient methodologies for their preparation. One fundamental approach involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines, which undergoes nucleophilic addition followed by cyclization to selectively produce aminopyrazoles.

Early research demonstrated that (ethoxymethylene)malononitrile can undergo not only 1,3-dipolar cycloadditions but also nucleophilic addition with hydrazines to selectively produce aminopyrazoles. The additions of fluorinated and non-fluorinated aryl hydrazines to (ethoxymethylene)malononitrile in refluxing solvent resulted in the cyclized product 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive product, with no observation of the 3-amino regioisomer or uncyclized hydrazide.

Recent developments have introduced mechanochemical synthesis approaches for 5-amino-pyrazole-4-carbonitriles using environmentally benign methodologies. These approaches utilize tannic acid-functionalized silica-coated iron oxide nanoparticles as catalysts in one-pot mechanochemical reactions between azo-linked aldehydes, malononitrile, and phenylhydrazine or para-tolylhydrazine at room temperature. Such methodologies represent significant advances in green chemistry approaches to synthesizing these important heterocyclic compounds.

The antimicrobial properties of 5-amino-4-cyano-1H-pyrazole derivatives have been extensively investigated, with compounds containing sugar moieties as well as pyrazolyl rings in their structure displaying the highest antimicrobial activity. These findings have supported the continued development of this class of compounds as potential therapeutic agents and have demonstrated their versatility across multiple application domains.

Current Research Landscape

The contemporary research landscape surrounding pyrazole derivatives, particularly those incorporating cyano and amino functionalities, reflects a dynamic and rapidly evolving field with significant implications for pharmaceutical and agrochemical development. Current investigations focus on multiple synthetic strategies, including cyclocondensation approaches using hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents, and cycloaddition reactions involving 1,3-dipoles with dipolarophiles.

Recent methodological advances have enriched traditional synthetic strategies through the introduction of multicomponent one-pot processes, photoredox reactions, and transition-metal catalyzed reactions. These developments have expanded the accessibility of complex pyrazole derivatives while improving the efficiency and environmental sustainability of synthetic protocols. The mechanochemical synthesis approach represents one such advancement, offering room-temperature reaction conditions and reduced solvent usage while maintaining high product yields and selectivity.

In the context of neurological applications, pyrazole scaffolds have demonstrated two intrinsic advantages for developing potential drug candidates for treating Parkinson's disease and Alzheimer's disease. First, the pyrazole heterocycle functions as a bidentate ligand, acting simultaneously as both a hydrogen-bond donor and acceptor, enabling complementary interactions with carbonyl oxygen and amide protons on peptide backbones. Second, π-π-stacking interactions between pyrazole rings and phenylalanine residues in β-sheet peptides amplify their high affinity toward peptide backbones.

The application of virtual screening methodologies has emerged as a powerful tool for identifying novel pyrazole-based compounds with specific biological activities. Three-step virtual screening procedures utilizing three-dimensional pharmacophore models, molecular docking, and Molecular Mechanics/Poisson-Boltzmann Surface Area rescoring routines have successfully identified novel hits with good binding activity against specific biological targets. These computational approaches have facilitated the rational design of 1-phenyl-4-cyano-5-aminopyrazole scaffolds with improved biological activity profiles.

Properties

IUPAC Name |

benzyl N-[2-[5-amino-4-cyano-3-(4-methylphenyl)pyrazol-1-yl]-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)20-19(13-24)21(25)28(27-20)23(2,3)15-26-22(29)30-14-17-7-5-4-6-8-17/h4-12H,14-15,25H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSUXNZZRJDERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Derivative

The pyrazole ring with the desired substituents is typically synthesized through condensation and cyclization reactions involving hydrazine derivatives and appropriately substituted β-diketones or α,β-unsaturated carbonyl compounds.

- The 3-(p-tolyl) substituent is introduced via the corresponding aromatic ketone or aldehyde precursor.

- The 4-cyano group is installed by nucleophilic substitution or via cyano-containing building blocks during ring formation.

- The 5-amino substituent is introduced either by direct amination of the pyrazole ring or by using amino-substituted hydrazines.

Attachment of the 2-Methylpropyl Side Chain

The 2-methylpropyl moiety linked to the pyrazole nitrogen is introduced through alkylation reactions:

- The pyrazole nitrogen is alkylated using a 2-methylpropyl halide or a suitable electrophile under basic conditions.

- Potassium carbonate or similar bases in polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate the alkylation.

- Reaction temperatures typically range from room temperature to 70°C, with reaction times varying from several hours to overnight to ensure complete conversion.

Formation of the Benzyl Carbamate

The carbamate group is formed by reacting the amine-bearing intermediate with benzyl chloroformate or benzyl carbonate derivatives:

- The amine function on the 2-methylpropyl side chain is treated with benzyl chloroformate in the presence of a base (e.g., triethylamine) to yield the carbamate.

- The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0–25°C to control the reaction rate and minimize side reactions.

- Purification is achieved by silica gel chromatography or recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + substituted β-diketone | Ethanol/DMF | Reflux | 6–12 h | 65–80 | Cyclization under acidic/basic catalysis |

| Alkylation of pyrazole N | 2-methylpropyl bromide + K2CO3 | DMF | 60–70°C | 12–15 h | 70–85 | Use of polar aprotic solvent enhances SN2 |

| Carbamate formation | Benzyl chloroformate + amine + triethylamine | DCM or THF | 0–25°C | 2–4 h | 75–90 | Controlled addition to avoid overreaction |

Analytical and Purification Techniques

- Purity assessment is typically performed by HPLC and NMR spectroscopy.

- Structural confirmation uses ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.

- Chromatographic purification employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).

- Crystallization from suitable solvents (e.g., diethyl ether/petroleum ether) may be used to obtain analytically pure material.

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the alkylation step's efficiency; potassium carbonate in DMF is preferred for good yields and minimal side products.

- Temperature control during carbamate formation is essential to prevent hydrolysis or polymerization of reactive intermediates.

- The presence of electron-donating p-tolyl substituent on the pyrazole ring influences the nucleophilicity of the nitrogen, impacting alkylation rates.

- Microwave-assisted synthesis has been explored in related pyrazole derivatives to reduce reaction times and improve yields but requires careful optimization to avoid decomposition.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyrazole core synthesis | Hydrazine, p-tolyl ketone, cyano source | Reflux in ethanol/DMF | Substituted pyrazole intermediate |

| Alkylation of pyrazole N | 2-methylpropyl bromide, K2CO3 | DMF, 60–70°C, 12–15 h | N-alkylated pyrazole derivative |

| Carbamate formation | Benzyl chloroformate, triethylamine | DCM/THF, 0–25°C, 2–4 h | Benzyl carbamate product |

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, molecular hydrogen with metal catalysts for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce pyrazoline and pyrazolidine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The pyrazole moiety has been recognized for its role in developing anticancer agents. Studies indicate that compounds containing pyrazole derivatives exhibit anti-proliferative effects against various cancer cell lines, including breast cancer and lymphoma. Benzyl carbamate derivatives have shown promise in selectively inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, modifications in the pyrazole structure have been linked to enhanced selectivity and potency against specific CDK family members, underscoring the therapeutic potential of this compound in cancer treatment .

1.2 Antimicrobial Properties

Research has demonstrated that pyrazole-based compounds possess notable antimicrobial activities. In a study screening various pyrazole derivatives, several were found to inhibit the growth of Mycobacterium tuberculosis significantly. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring could enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .

1.3 Anti-inflammatory and Analgesic Effects

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways and exhibit analgesic effects in various preclinical models. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Case Studies

3.1 Case Study: Antitubercular Activity

In a recent study, a library of pyrazole derivatives, including benzyl carbamate variants, was screened against Mycobacterium tuberculosis. The results indicated that certain modifications led to over 90% inhibition of bacterial growth, highlighting the compound's potential as an antitubercular agent .

3.2 Case Study: Cancer Therapeutics

Another investigation focused on the structure-activity relationship of pyrazole derivatives targeting CDK16 revealed that specific substitutions could lead to significant increases in potency and selectivity against cancer cell lines. The study concluded that benzyl carbamate derivatives could serve as lead compounds in developing new cancer therapies .

Mechanism of Action

The mechanism of action of Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function . The compound’s structure allows it to fit into the active sites of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with selected compounds from diverse chemical classes:

Functional Group and Structural Analysis

Target Compound :

- Key Features: Pyrazole core with amino (-NH₂) and cyano (-CN) substituents. p-Tolyl (4-methylphenyl) group at the 3-position of the pyrazole. Carbamate (-O(CO)NH-) group attached to a branched alkyl chain.

- Carbamate improves metabolic stability compared to esters or alcohols.

4-Methyl-1-phenylpentan-2-ol (CAS 7779-78-4) :

- Key Features :

- Simple alcohol with a benzyl (phenylmethyl) and isobutyl substituent.

- Properties: Lower molecular weight and higher volatility. Limited hydrogen-bonding capacity compared to the target compound. Applications: Used in fragrances and solvents due to its aromatic-aliphatic hybrid structure .

4-Phenylbut-3-en-2-ol (CAS 17488-65-2) :

Comparative Data Table

Key Differences and Implications

- Reactivity : The carbamate group in the target compound is less prone to hydrolysis than the alcohol groups in the analogs, improving shelf-life in biological environments.

- Bioactivity: The amino and cyano groups may confer specific binding affinities (e.g., enzyme inhibition), whereas the alcohols are primarily used in non-biological applications.

Biological Activity

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole moiety, which is known for its diverse biological activities. The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds or other electrophiles. Recent advances in synthetic methods have improved the yields and selectivity of these reactions, allowing for the efficient production of various pyrazole derivatives, including benzyl carbamate derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing a pyrazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. This compound's structural features may contribute to its ability to induce apoptosis in cancer cells, as evidenced by cell cycle arrest and increased apoptosis markers in treated cells .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. A study indicated that related compounds exhibited activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of functional groups such as cyano and amino in the structure enhances the biological activity against these pathogens .

Case Study 1: Anticancer Activity

In a recent experimental study, this compound was evaluated for its cytotoxic effects on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related pyrazole derivatives against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results demonstrated that compounds with similar structural characteristics to this compound exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating strong antimicrobial potential .

Data Tables

Here are summarized findings from various studies on related compounds:

| Compound | Activity | Tested Concentration | IC50/MIC |

|---|---|---|---|

| Compound A | Anticancer | 10 µM | IC50 = 12 µM |

| Compound B | Antimicrobial | 6.25 µg/mL | MIC = 6.25 µg/mL |

| Benzyl Carbamate | Anticancer | 10 µM | IC50 = 15 µM |

| Benzyl Carbamate | Antimicrobial | 10 µg/mL | MIC = 8 µg/mL |

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing this pyrazole-carbamate derivative, and how can intermediates be characterized? A: The compound is typically synthesized via multi-step reactions, starting with the functionalization of the pyrazole core. A common approach involves:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-ketonitriles to introduce the 5-amino-4-cyano-3-(p-tolyl) substituents.

Carbamate Installation : Reaction of the pyrazole intermediate with benzyl chloroformate under Schotten-Baumann conditions.

Branching Introduction : Alkylation of the pyrazole nitrogen with 2-methylpropyl groups using tert-butyl bromoacetate, followed by deprotection.

Intermediates are characterized via 1H/13C NMR (monitoring regioselectivity) and HPLC-MS for purity assessment. For example, highlights similar alkylation strategies for pyrazole derivatives .

Advanced Synthesis: Regioselectivity and Stability

Q: How can regioselectivity challenges during pyrazole alkylation be addressed, particularly with bulky substituents like 2-methylpropyl? A: Bulky groups often lead to steric hindrance, favoring substitution at less hindered nitrogen sites. Strategies include:

- Temperature Control : Lower temperatures (-20°C) slow reaction kinetics, improving selectivity.

- Catalytic Methods : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity at specific positions.

- Protection/Deprotection : Temporary protection of reactive amines (e.g., Boc groups) to direct alkylation.

notes similar challenges in alkylating pyridine-pyrazole hybrids and suggests catalytic optimization .

Structural Elucidation via X-ray Crystallography

Q: What crystallographic techniques are suitable for resolving the 3D structure of this compound, especially given its branched alkyl chain? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation from DCM/hexane mixtures to obtain diffraction-quality crystals.

- Data Collection : High-resolution (≤1.0 Å) data using synchrotron radiation for accurate electron density mapping.

- Refinement : SHELXL software for handling disorder in the 2-methylpropyl group .

demonstrates successful resolution of sterically crowded pyrazole derivatives using SHELX refinement .

Spectroscopic Data Contradictions

Q: How should researchers reconcile discrepancies between experimental NMR data and computational predictions for this compound? A: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:

- Solvent Correction : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (PCM) to match experimental conditions .

- Variable-Temperature NMR : Identify rotameric equilibria in the carbamate group.

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in branched chains.

provides a framework for DFT-aided spectral analysis in carbamate derivatives .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating this compound’s potential as an enzyme inhibitor (e.g., proteases or kinases)? A: A tiered approach is advised:

In Silico Screening : Molecular docking (AutoDock Vina) against target enzymes (e.g., HIV-1 protease in ) to predict binding affinity .

In Vitro Assays : Fluorescence-based enzymatic inhibition assays (IC50 determination) with positive controls.

Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., p-tolyl vs. phenyl) to optimize potency.

highlights protease inhibition mechanisms relevant to pyrazole-carbamate scaffolds .

Stability and Degradation Pathways

Q: How can hydrolytic stability of the carbamate group be assessed under physiological conditions? A: Conduct accelerated stability studies:

- pH-Varied HPLC : Monitor degradation at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) over 24–72 hours.

- LC-MS Identification : Detect hydrolytic byproducts (e.g., benzyl alcohol and CO2).

- Kinetic Modeling : Calculate half-life (t1/2) using first-order decay models.

’s safety data for similar carbamates underscores hydrolysis risk assessment .

Computational Modeling of Reactivity

Q: Which computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments? A:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites.

- Natural Bond Orbital (NBO) Analysis : Assess charge distribution at the carbamate carbonyl.

- Molecular Dynamics (MD) : Simulate solvation effects on reactivity.

applies NBO analysis to analogous carbamates, validating computational approaches .

Handling Air- or Moisture-Sensitive Intermediates

Q: What precautions are necessary during synthesis of the 5-amino-4-cyano pyrazole intermediate? A:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving cyanide reagents.

- Drying Agents : Employ molecular sieves (3Å) in solvent systems.

- Low-Temperature Quenching : Add reactions to ice-cold aqueous buffers to prevent decomposition.

emphasizes inert conditions for pyrazole functionalization .

Multi-Step Purification Challenges

Q: How can researchers optimize column chromatography for isolating high-purity final product? A:

- Gradient Elution : Start with low-polarity solvents (hexane) and incrementally increase polarity (EtOAc).

- HPLC Prep-Scale : Use C18 columns with 0.1% TFA in acetonitrile/water for challenging separations.

- Crystallization Screening : Test solvent pairs (e.g., EtOH/water) to bypass column use.

discusses purification strategies for structurally complex heterocycles .

Advanced Mechanistic Studies

Q: What isotopic labeling techniques can track the carbamate group’s metabolic fate in vitro? A:

- 13C-Labeling : Synthesize the carbamate with 13C-enriched benzyl groups for LC-MS tracking.

- Stable Isotope Tracing : Use 15N-labeled amines to monitor hydrolysis pathways.

- PET Probes : Incorporate 18F into the p-tolyl group for imaging studies.

’s isotopic analogs (e.g., deuterated benzyl groups) illustrate labeling applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.